molecular formula C19H13BrFNO2 B2523381 2-Bromo-6-[6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2(1H)-yl]benzaldehyde CAS No. 1642290-28-5

2-Bromo-6-[6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2(1H)-yl]benzaldehyde

Cat. No.: B2523381
CAS No.: 1642290-28-5
M. Wt: 386.22
InChI Key: MRNFPDCNLQDCDO-UHFFFAOYSA-N
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Description

2-Bromo-6-[6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2(1H)-yl]benzaldehyde ( 1642290-28-5) is a high-value chemical building block with a molecular formula of C19H13BrFNO2 and a molecular weight of 386.22 g/mol . This compound is a key synthetic intermediate in pharmaceutical research, particularly in the development of novel therapeutic agents. Its structure, featuring both bromoaldehyde and isoquinolinone moieties, makes it a versatile precursor for constructing more complex molecules through various coupling and cyclization reactions . Scientific literature indicates that derivatives stemming from this compound and related structures have significant research value as potent inhibitors, such as of Bruton's Tyrosine Kinase (BTK) . BTK is a critical target in the treatment of various B-cell malignancies, autoimmune diseases, and inflammatory disorders . As such, this benzaldehyde derivative is instrumental in the discovery and synthesis of potential treatments for conditions like cancer, asthma, chronic obstructive pulmonary disease, and transplant rejection . The compound is offered with a guaranteed purity of ≥97% . It is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on this high-quality building block for advanced medicinal chemistry and drug discovery applications.

Properties

IUPAC Name

2-bromo-6-(6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFNO2/c20-15-2-1-3-17(14(15)10-23)22-7-6-12-8-13(11-4-5-11)9-16(21)18(12)19(22)24/h1-3,6-11H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNFPDCNLQDCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C3C(=C2)C=CN(C3=O)C4=C(C(=CC=C4)Br)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-6-[6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2(1H)-yl]benzaldehyde (CAS Number: 1642290-28-5) is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of oxoisoquinoline derivatives, which have been studied for various pharmacological applications, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H13BrFNO2C_{19}H_{13}BrFNO_2. Its structure features a bromine atom at the 2-position and a cyclopropyl group attached to an isoquinoline moiety, which contributes to its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer effects. For instance, studies have shown that isoquinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a related isoquinoline compound inhibited the growth of human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to interfere with mitotic spindle formation, leading to cell cycle arrest at metaphase.

Antimicrobial Activity

In addition to anticancer properties, derivatives of isoquinoline have been reported to possess antimicrobial activity. The presence of halogen substituents, such as bromine and fluorine, has been linked to enhanced antibacterial effects against Gram-positive and Gram-negative bacteria.

Research Findings:
A comparative study evaluated the antimicrobial efficacy of several isoquinoline derivatives, revealing that those with a fluorine atom exhibited superior activity against Staphylococcus aureus and Escherichia coli. The study concluded that the electron-withdrawing nature of fluorine enhances the lipophilicity of these compounds, improving their ability to penetrate bacterial membranes.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest moderate bioavailability and a favorable metabolic profile; however, further toxicological assessments are necessary.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines; inhibits cell growthJournal of Medicinal Chemistry
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaComparative Study on Isoquinoline Derivatives
PharmacokineticsModerate bioavailability; favorable metabolic profilePreliminary Pharmacokinetic Study

Scientific Research Applications

Chemical Overview

Chemical Properties:

  • Molecular Formula: C19H13BrFNO2
  • Molecular Weight: 386.22 g/mol
  • CAS Number: 1642290-28-5
  • IUPAC Name: 2-bromo-6-(6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2(1H)-yl)benzaldehyde

The compound features a complex structure that includes a bromine atom, a cyclopropyl group, and a fluorinated isoquinoline moiety, which contribute to its unique chemical reactivity and biological activity.

Medicinal Chemistry

The primary applications of 2-bromo-6-[6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2(1H)-yl]benzaldehyde lie in its potential therapeutic effects, particularly in relation to:

  • Bruton's Tyrosine Kinase (Btk) Modulation: Research indicates that this compound may influence pathways associated with Btk, which is implicated in various autoimmune diseases such as rheumatoid arthritis and certain cancers .

Antitumor Activity

Studies have shown that derivatives of isoquinoline compounds exhibit antitumor properties. The specific structural features of this compound may enhance its efficacy against specific cancer cell lines .

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases . The mechanism of action could involve modulation of neurotransmitter systems or reduction of oxidative stress.

Case Study 1: Btk Inhibition in Autoimmune Diseases

A study published in Journal of Medicinal Chemistry evaluated the effect of various isoquinoline derivatives on Btk activity. The results indicated that compounds structurally similar to 2-bromo-6-[6-cyclopropyl-8-fluoro... exhibited significant inhibition of Btk-mediated signaling pathways, suggesting potential therapeutic applications in autoimmune conditions .

Case Study 2: Antitumor Activity

In a recent investigation reported in Cancer Research, researchers assessed the cytotoxic effects of 2-bromo derivatives on several cancer cell lines. The findings demonstrated that this compound induced apoptosis in specific tumor cells, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Substituent Effects on the Benzaldehyde Core

The target compound’s benzaldehyde core is substituted with bromine, a heavy halogen known for its electron-withdrawing effects and ability to participate in halogen bonding. This contrasts with analogs in the literature featuring nitro, chloro, or fluoro groups at similar positions. For example:

  • 5-Fluoro-2-nitrobenzaldehyde (Compound 6 in ) : The nitro group is strongly electron-withdrawing, enhancing reactivity in nucleophilic aromatic substitution compared to bromine. Fluoro substituents, being smaller, reduce steric hindrance but increase electronegativity .
  • 2-Chloro-5-nitrobenzaldehyde (Compound 3a/b in ) : Chlorine, while less polarizable than bromine, still withdraws electrons, and its smaller size may improve solubility in polar solvents compared to brominated analogs .

Key Insight : Bromine in the target compound likely reduces solubility in aqueous media compared to fluoro or chloro analogs but may improve binding affinity in hydrophobic pockets due to its larger van der Waals radius.

Heterocyclic Moieties

The isoquinolinone group in the target compound distinguishes it from simpler heterocyclic systems:

  • 2-Bromo-5-fluoro-4-nitropyridine (SY246553): A pyridine derivative with bromo, fluoro, and nitro groups. Pyridine’s smaller ring size and lower electron density compared to isoquinolinone may reduce stability in acidic conditions .

Key Insight: The isoquinolinone system in the target compound offers a larger aromatic surface area and hydrogen-bonding capability (via the carbonyl group), which could enhance interactions with biological targets.

Structural and Functional Comparison Table

Compound Name Core Structure Substituents Heterocycle Key Properties/Applications
Target Compound (SY246366) Benzaldehyde 2-Bromo, 6-isoquinolinone 6-cyclopropyl-8-fluoro-isoquinolinone Potential bioactivity, high lipophilicity
5-Fluoro-2-nitrobenzaldehyde (Compound 6) Benzaldehyde 5-Fluoro, 2-nitro None (hemiaminal derivative) High crystallinity, synthetic intermediate
2-Bromo-5-fluoro-4-nitropyridine (SY246553) Pyridine 2-Bromo, 5-fluoro, 4-nitro None Electron-deficient, reactive in substitutions

Research Implications and Gaps

  • Electronic Effects : Bromine’s polarizability in the target compound may enhance binding to hydrophobic enzyme pockets compared to smaller halogens.
  • Structural Stability: The cyclopropane group on the isoquinolinone introduces ring strain, which could affect conformational flexibility and metabolic degradation pathways.

Q & A

Q. What are the key synthetic strategies for preparing 2-Bromo-6-[6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2(1H)-yl]benzaldehyde?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the isoquinolinone core via cyclization of fluorinated precursors (e.g., 5-fluoroisoquinoline derivatives, as in ).
  • Step 2 : Bromination at the 2-position of the benzaldehyde moiety using reagents like N-bromosuccinimide (NBS) under controlled conditions.
  • Step 3 : Coupling reactions (e.g., Suzuki-Miyaura or Sonogashira) to link the cyclopropyl and benzaldehyde groups. Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide are often used, with THF/triethylamine as solvents ().
  • Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., δ ~9–10 ppm for aldehyde protons) ().
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ions) ().
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity >95% ( ).
  • Elemental Analysis : Match calculated and observed C/H/N/Br ratios .

Q. What are the recommended storage conditions to ensure stability?

  • Store at 0–6°C in amber vials to prevent photodegradation.
  • For long-term storage, use inert atmospheres (N₂/Ar) and desiccants to avoid aldehyde oxidation.
  • Solubility in DMSO (10 mM stock solutions) allows stable freezing at -80°C for 6 months ( ).

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Scenario : Unanticipated coupling constants in ¹H NMR may arise from conformational flexibility or steric effects.
  • Methodology :
  • Perform 2D NMR (COSY, NOESY) to identify through-space interactions.
  • Compare experimental data with DFT-calculated chemical shifts (software: Gaussian or ORCA).
  • Use variable-temperature NMR to probe dynamic effects ().
    • Example : Aromatic proton splitting in the benzaldehyde moiety may require reassessment of substituent electronic effects .

Q. What experimental design optimizes yield in Pd-catalyzed coupling steps for this compound?

  • Variables to Optimize :
  • Catalyst Loading : 2–5 mol% Pd(PPh₃)₂Cl₂ ().
  • Solvent System : THF/Et₃N (1:1 v/v) enhances base-mediated deprotonation.
  • Temperature : Reflux (70–80°C) vs. microwave-assisted heating (shorter reaction time).
    • Troubleshooting :
  • Low yields (<50%) may result from moisture-sensitive intermediates; use anhydrous conditions.
  • Steric hindrance from the cyclopropyl group may necessitate longer reaction times (24–48 hrs) .

Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.
  • Molecular Docking : Screen against target proteins (e.g., kinases) to prioritize synthetic analogs.
  • ADMET Prediction : Tools like SwissADME assess bioavailability and metabolic stability, leveraging the fluorocyclopropyl motif’s lipophilicity ().

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity assays?

  • Root Cause Analysis :
  • Trace impurities (e.g., residual palladium) via ICP-MS (limit: <10 ppm).
  • Confirm stereochemical consistency using chiral HPLC ().
    • Mitigation : Standardize purification protocols (e.g., sequential recrystallization and SPE).

Q. What statistical methods validate crystallographic data for derivatives of this compound?

  • Use maximum-likelihood refinement (e.g., REFMAC) to handle phase errors in X-ray datasets ( ).
  • Apply sigma(A) weighting to prioritize high-resolution reflections and reduce model bias.
  • Cross-validate with free R-factor calculations to avoid overfitting .

Application-Driven Questions

Q. How does the fluorocyclopropyl group influence the compound’s pharmacokinetic profile?

  • Metabolic Stability : Fluorine atoms reduce CYP450-mediated oxidation ().
  • Permeability : The cyclopropyl group enhances membrane penetration (logP ~3.5 predicted).
  • Experimental Validation : Perform hepatic microsome assays (human/rodent) to quantify half-life .

Q. What strategies improve solubility for in vivo studies without compromising bioactivity?

  • Formulation : Use co-solvents (e.g., Cremophor EL) or cyclodextrin-based encapsulation.
  • Prodrug Design : Convert the aldehyde to a hydrazone or imine derivative for controlled release.
  • Empirical Testing : Screen solubility in PBS, PEG-400, and lipid-based vehicles ().

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